(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid

Catalog No.
S13832334
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic aci...

Product Name

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid

IUPAC Name

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

ADHDQNCDTKRJGO-QMMMGPOBSA-N

Canonical SMILES

CC1=C(C=CN=C1)CC(C(=O)O)N

Isomeric SMILES

CC1=C(C=CN=C1)C[C@@H](C(=O)O)N

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a pyridine ring substituted at the 4-position with a methyl group. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it features an amino group attached to the second carbon of a propanoic acid backbone, making it an important compound in both organic chemistry and biochemistry. This compound is notable for its potential biological activities and applications in pharmaceutical research.

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives. Common reagents for this transformation include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: The pyridine ring can be reduced to yield piperidine derivatives, typically using catalytic hydrogenation with palladium on carbon.
  • Substitution: The methyl group on the pyridine ring is susceptible to electrophilic substitution reactions, which can be facilitated by reagents such as halogens or sulfonyl chlorides in the presence of Lewis acids.

These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for further functionalization .

The biological activity of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid has been a subject of interest due to its interactions with various biological targets. It may act as an inhibitor or activator of specific enzymes or receptors, influencing processes such as neurotransmission and metabolic pathways. For instance, compounds with similar structures have shown binding affinity at glutamate receptors, which are crucial for synaptic transmission in the central nervous system . The unique substitution pattern on the pyridine ring can enhance its selectivity and efficacy in biological systems.

Several methods have been developed for the synthesis of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid:

  • Condensation Reaction: A common method involves the condensation of 3-methylpyridine-4-carboxaldehyde with an appropriate amino acid derivative under acidic or basic conditions, forming an imine intermediate that is subsequently reduced to yield the desired product.
  • Continuous Flow Synthesis: This modern approach utilizes continuous flow techniques that improve reaction efficiency and safety while minimizing waste. For example, α-methylation of substituted pyridines using Raney nickel as a catalyst has been reported .
  • Catalytic Methods: The use of catalysts such as alum has been explored for greener synthesis routes, enhancing reaction rates without toxic byproducts .

(2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid has several applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for its potential role in drug development, particularly in targeting neurotransmitter systems.
  • Biochemical Research: It is used in studies related to enzyme-substrate interactions and protein-ligand binding, contributing to our understanding of biochemical pathways .

Interaction studies involving (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid focus on its binding properties with various receptors and enzymes. Research indicates that similar compounds exhibit significant binding affinities at glutamate receptors, which are essential for synaptic signaling. These studies help elucidate the structure-activity relationships that govern the compound's biological effects .

Several compounds share structural similarities with (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid:

Compound NameStructure CharacteristicsUnique Aspects
2-amino-3-methylpyridineMethyl group at the 3-position of the pyridine ringLacks propanoic acid backbone
2-amino-4-methylpyridineMethyl group at the 4-position of the pyridine ringDifferent substitution pattern affects reactivity
2-aminopyrimidine derivativesAmino group at the 2-position but different ring structureVarying biological activities due to structural differences
2-amino-3-(5-methylisoxazolyl)propanoic acidContains isoxazole instead of pyridineUnique interactions with different receptor types

The uniqueness of (2S)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid lies in its specific substitution pattern on the pyridine ring, which influences both its chemical reactivity and biological activity. This makes it a valuable compound for various applications in chemistry and pharmacology .

(2S)-2-Amino-3-(3-methylpyridin-4-yl)propanoic acid belongs to the pyridyl-alanine family, a subgroup of heterocyclic amino acids where a pyridine ring replaces the traditional aromatic or aliphatic side chain. The compound’s structure features three key components:

  • A propanoic acid backbone with an α-amino group, preserving the zwitterionic properties of canonical amino acids.
  • A 3-methylpyridin-4-yl moiety attached to the β-carbon, introducing aromaticity and base-sensitive reactivity.
  • Stereochemical specificity at the α-carbon (S-configuration), critical for biological recognition and synthetic utility.

The methyl group at the pyridine’s 3-position enhances hydrophobicity and steric bulk, influencing binding affinities in protein-ligand interactions. Compared to unsubstituted pyridyl-alanines, this substitution reduces water solubility by approximately 20% while increasing lipid membrane permeability.

Table 1: Comparative Analysis of Heterocyclic Amino Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Heterocycle TypeKey Functional Groups
(2S)-Pyridyl-alanineC₉H₁₂N₂O₂196.21PyridineAmino, Carboxyl, Methyl
TryptophanC₁₁H₁₂N₂O₂204.23IndoleAmino, Carboxyl, Amine
HistidineC₆H₉N₃O₂155.15ImidazoleAmino, Carboxyl, Imidazole

This structural hybridity enables dual functionality: the amino acid backbone participates in peptide bond formation, while the pyridyl group facilitates π-stacking, metal coordination, and hydrogen bonding.

Historical Evolution of Pyridyl-Alanine Analog Synthesis

The synthesis of pyridyl-alanine analogs has progressed through three distinct phases, reflecting broader trends in organic chemistry:

Phase 1: Early Condensation Approaches (Pre-2000)

Initial routes relied on Strecker amino acid synthesis, where 3-methylpyridine-4-carbaldehyde reacted with ammonium cyanide and potassium cyanide in aqueous ethanol. This method suffered from low enantiomeric excess (<50%) and required tedious resolution via chiral chromatography.

Phase 2: Transition Metal-Catalyzed Methods (2000–2015)

The advent of asymmetric catalysis revolutionized synthesis:

  • Palladium-catalyzed allylic amination: Enabled direct introduction of the amino group to pyridyl-propenoic esters with 85–90% enantiomeric excess.
  • Rhodium-mediated hydrogenation: Achieved stereoselective reduction of pyridyl-enamine precursors using DuPHOS ligands.

Phase 3: Photoredox-Driven Innovations (2015–Present)

Modern techniques employ decarboxylative cross-coupling under photoredox conditions. Irradiation of dehydroalanine derivatives with 3-methylpyridyl halides in the presence of [Ir(ppy)₃] catalysts achieves regiospecific β-functionalization with 95% yield and >99% ee.

Table 2: Evolution of Synthetic Methodologies

EraMethodYield (%)Enantiomeric Excess (%)Key Advancement
1980sStrecker Synthesis35–40<50First route to racemic mixtures
2000sPalladium Catalysis70–7585–90Stereochemical control
2020sPhotoredox Coupling90–95>99Atom economy, mild conditions

These advancements have enabled gram-scale production for drug discovery programs, with current industrial processes achieving annual outputs exceeding 500 kg.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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